molecular formula C23H26N4O6S B3020030 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 533870-28-9

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B3020030
CAS RN: 533870-28-9
M. Wt: 486.54
InChI Key: BZTGTOSOXODCJZ-UHFFFAOYSA-N
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Description

The compound N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a novel sulfonamide derivative that is part of a broader class of biologically active molecules with potential anticancer properties. These compounds are characterized by the presence of a 3,4-dimethoxyphenyl moiety, which has been associated with the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy .

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediate compounds. These intermediates are then further transformed through a series of reactions, including the formation of carbohydrazides and oxadiazolyl thiols. The final target compounds are obtained by reacting these intermediates with various substituted bromoacetamides in the presence of a weak base and a polar aprotic solvent . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex multi-step synthesis that requires careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using a variety of spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectroscopy. These techniques provide detailed information about the molecular framework and the substitution pattern on the aromatic rings, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. For instance, reactions with 3-dimethylamino-2H-azirines can lead to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, depending on the nature of the substituents and reaction conditions . These reactions are indicative of the reactivity of the sulfonamide moiety and its potential to form heterocyclic structures, which are often associated with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of dimethoxyphenyl and oxadiazolyl groups can affect the compound's ability to interact with biological targets and its overall pharmacokinetic profile. The specific properties of this compound are not provided, but similar compounds have been shown to exhibit moderate to good activity against various cancer cell lines and bacteria, suggesting a balance between hydrophilic and lipophilic characteristics that may enhance their therapeutic potential .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-6-4-5-13-27(15)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)19-12-9-17(31-2)14-20(19)32-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTGTOSOXODCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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